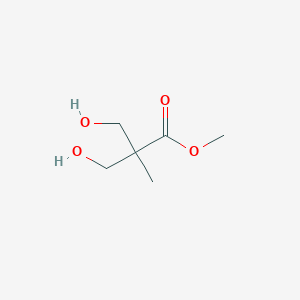
Methyl 2,2-bis(hydroxymethyl)propionate
Cat. No. B102540
Key on ui cas rn:
17872-55-8
M. Wt: 148.16 g/mol
InChI Key: RQEPEDPOJQCJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06194124B1
Procedure details


As set out hereinabove, the binder component of the dispersion of the invention is an organic polycarbonate polymer. The resulting polymer of the polymerization of 5-carbomethoxy-5-methyl-1,3-dioxan-2-one may be used as a component of the polymer binder. The polycarbonate polymer of 5-carbomethoxy-5-methyl-1,3-dioxan-2-one may be prepared as disclosed in Weilandt, K. D., Keul, H. and Hocker, H., Macromol. Chem. Phys. 197, 3851-3868 (1996). 5-Carbomethoxy-5-methyl-1,3-dioxan-2-one may be prepared via the reaction of 2,2-bis(hydroxymethyl)propionic acid with methanol to give methyl 2,2-bis(hydroxymethyl)propionate, which was then reacted with triphosgene in the presence of triethylamine to afford the desired product, 5-carbomethoxy-5-methyl-1,3-dioxan-2-one, as a white solid.
[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
5-Carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1([CH3:12])[CH2:10][O:9]C(=O)[O:7][CH2:6]1)([O:3][CH3:4])=[O:2].OCC(CO)(C)C(O)=O>CO>[OH:7][CH2:6][C:5]([CH2:10][OH:9])([CH3:12])[C:1]([O:3][CH3:4])=[O:2]
|
Inputs


Step One
[Compound]
|
Name
|
polycarbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC)C1(COC(OC1)=O)C
|
Step Three
[Compound]
|
Name
|
polycarbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC)C1(COC(OC1)=O)C
|
Step Four
|
Name
|
5-Carbomethoxy-5-methyl-1,3-dioxan-2-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC)C1(COC(OC1)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C(=O)O)(C)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(C(=O)OC)(C)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
